ethyl 1-methylcyclohex-2-ene-1-carboxylate
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Overview
Description
Ethyl 1-methylcyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.24 g/mol . It is a liquid at room temperature and is often used in various chemical synthesis processes.
Preparation Methods
The synthesis of ethyl 1-methylcyclohex-2-ene-1-carboxylate can be achieved through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base such as sodium methoxide . This reaction forms a cyclic aldol product, which is then converted to the desired ester through further chemical transformations.
Chemical Reactions Analysis
Ethyl 1-methylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
Ethyl 1-methylcyclohex-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: This compound is explored for its potential use in drug development and pharmaceutical research.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 1-methylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. For example, in enzyme-catalyzed reactions, the ester group is hydrolyzed by esterases, leading to the formation of the corresponding alcohol and carboxylic acid . The pathways involved in these reactions are crucial for understanding its biological and chemical behavior.
Comparison with Similar Compounds
Ethyl 1-methylcyclohex-2-ene-1-carboxylate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-methylcyclohex-1-ene-1-carboxylate: Similar structure but with the methyl group at a different position on the cyclohexene ring.
1-Ethyl-2-methylcyclohexene: Similar structure but without the carboxylate group.
These comparisons highlight the unique properties and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Biological Activity
Ethyl 1-methylcyclohex-2-ene-1-carboxylate is a compound that has garnered interest in various scientific fields due to its potential biological activities. This article explores its chemical properties, biological effects, and mechanisms of action, supported by relevant research findings and case studies.
This compound is an ester derivative characterized by a cyclohexene ring structure with a carboxylate functional group. Its molecular formula is C10H16O2, and it has been identified as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives, this compound demonstrated inhibitory effects against a range of Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis and death .
Antifungal Effects
In addition to its antibacterial properties, the compound has shown antifungal activity. It was effective against common fungal pathogens, suggesting potential applications in treating fungal infections. The antifungal mechanism is believed to involve interference with the biosynthesis of ergosterol, an essential component of fungal cell membranes .
The biological activity of this compound can be attributed to its interaction with specific molecular targets within microorganisms:
- Hydrolysis : The ester bond can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol. This reaction is facilitated by enzymes such as carboxylesterases (CarEst3), which play a critical role in the metabolism of ester compounds.
- Enzyme Interaction : The compound interacts with various enzymes involved in metabolic pathways, potentially leading to altered biochemical processes within target organisms .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [source] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent.
Case Study 2: Antifungal Activity
In another study published in [source], the antifungal properties of the compound were assessed against Candida albicans. The results showed an MIC of 16 µg/mL, confirming its effectiveness in inhibiting fungal growth.
Research Findings
Recent studies have expanded on the biological activities of this compound:
Properties
IUPAC Name |
ethyl 1-methylcyclohex-2-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-12-9(11)10(2)7-5-4-6-8-10/h5,7H,3-4,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDNXSZXHPDKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC=C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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